
1-Hydroxy-1-cyclopropanecarboxylic acid
説明
Synthesis Analysis
The synthesis of compounds related to 1-Hydroxy-1-cyclopropanecarboxylic acid often involves cycloalkylation of dimethyl malonate with epichlorohydrin, followed by subsequent reactions like Hofmann rearrangement. These methods highlight the versatility of cyclopropane-based compounds in synthesis and their potential utility in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Molecular Structure Analysis
Molecular structure plays a pivotal role in determining the reactivity and physical properties of cyclopropane derivatives. Studies on β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal unique H-bonded ring arrangements, indicative of the influence of the cyclopropane moiety on molecular conformation and potential interactions (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
1-Hydroxy-1-cyclopropanecarboxylic acid and its derivatives engage in a variety of chemical reactions. For instance, cyclopropane fatty acid synthase studies reveal the enzyme's role in modifying acyl chains in phospholipid bilayers, showcasing the biochemical relevance of cyclopropane-containing compounds (Wang, Grogan, & Cronan, 1992).
Physical Properties Analysis
The physical properties of 1-Hydroxy-1-cyclopropanecarboxylic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the cyclopropane core's structural characteristics, which affect intermolecular interactions and phase behavior.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are essential for understanding the versatility of 1-Hydroxy-1-cyclopropanecarboxylic acid in synthesis and its role in biological systems. Studies on inhibitors of enzymes metabolizing phosphoenolpyruvate, for example, demonstrate the compound's potential as a competitive inhibitor due to its structural similarity to substrates involved in key biochemical pathways (O'Leary, Degooyer, Dougherty, & Anderson, 1981).
科学的研究の応用
Synthesis and Biological Activity : Derivatives of 1-Hydroxy-1-cyclopropanecarboxylic acid have been synthesized for various applications. For example, optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the plant growth hormone ethylene, was synthesized for use in affinity purification and antibody generation (Pirrung, Dunlap, & Trinks, 1989). Similarly, oligopeptides containing 1-(aminomethyl)cyclopropanecarboxylic acid, which form a ribbon-type arrangement of eight-membered H-bonded rings, have potential applications in drug discovery and pharmacological research (Abele, Seiler, & Seebach, 1999).
Antifungal and Antimicrobial Properties : Compounds containing 1-aminocyclopropane-1-carboxylic acid have shown potential as antifungal, antimicrobial, antiviral, and antitumoral agents due to their cyclopropane moiety (Coleman & Hudson, 2016).
Agricultural Applications : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid can inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, thereby reducing wound ethylene production in fruit discs (Dourtoglou & Koussissi, 2000).
Enzyme Inhibition and Models for Enzymes : Diastereomerically pure 1-aminocyclopropylphosphonic acids have been synthesized, showing potential as enzyme inhibitors and models for enzymes (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Ethylene Precursor in Plants : 1-(Malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, indicates its natural occurrence in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).
Asymmetric Synthesis : There have been successful attempts at asymmetric synthesis of optically active cyclopropanecarboxylic acid derivatives, which have implications in various synthetic and biomedical applications (Gui, 1998).
Catalytic Synthesis : Studies also include the catalytic synthesis of compounds involving cyclopropanecarboxylic acid derivatives, which have potential applications in chemical synthesis and material science (Patil, Cavitt, Grzybowski, & France, 2011).
Safety And Hazards
“1-Hydroxy-1-cyclopropanecarboxylic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
The future directions of “1-Hydroxy-1-cyclopropanecarboxylic acid” research could involve further exploration of its physiological activity as a plant growth regulator and its potential as a conformationally rigid analog of natural amino acids . Additionally, its role in the design of peptidomimetics could be further investigated .
特性
IUPAC Name |
1-hydroxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXURJDNDYACGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369774 | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-cyclopropanecarboxylic acid | |
CAS RN |
17994-25-1 | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
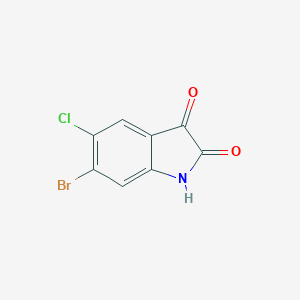
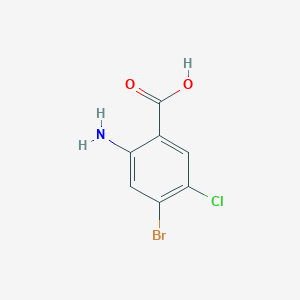
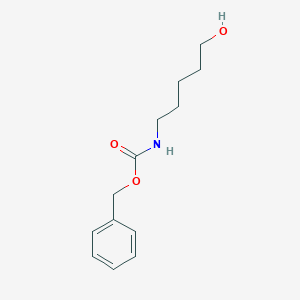
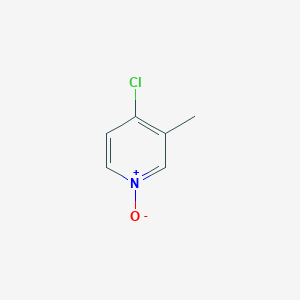
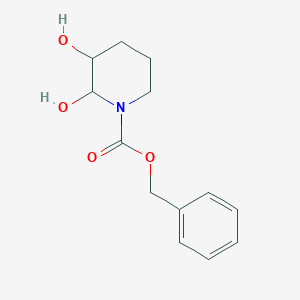
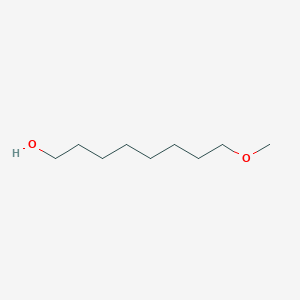
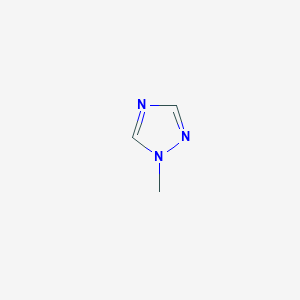
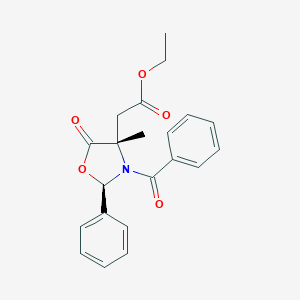
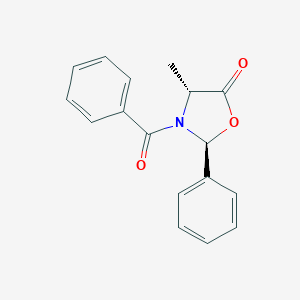
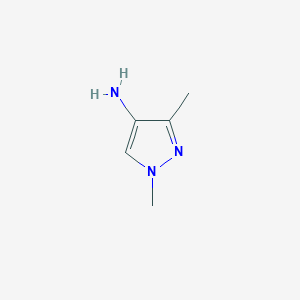
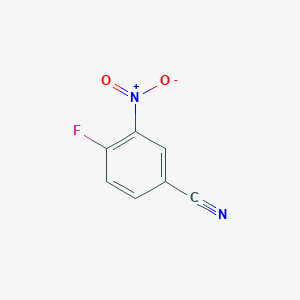
![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)